(S)-Apogossypol

Bcl-2 family in vivo toxicology maximum tolerated dose

(S)-Apogossypol is the resolved atropisomer of Apogossypol, lacking the reactive aldehydes of Gossypol for markedly lower hepatotoxicity and GI toxicity. It provides stereochemically defined, broad-spectrum antagonism of Bcl-2, Bcl-XL, Mcl-1, Bcl-W, and Bcl-B (IC50 0.5–2 μM), maintaining pan-Bcl-2 activity where selective inhibitors like Venetoclax fail due to Mcl-1 upregulation. With 2–4× higher MTD, superior survival, and 50–75% higher AUC versus Gossypol in murine models, this enantiomer enables extended dosing for in vivo cancer studies, SAR-driven medicinal chemistry, and reliable Mcl-1-resistance dissection.

Molecular Formula C28H32O6S
Molecular Weight 496.6 g/mol
Cat. No. B15145842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Apogossypol
Molecular FormulaC28H32O6S
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C.S
InChIInChI=1S/C28H30O6.H2S/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4;/h7-12,29-34H,1-6H3;1H2
InChIKeyMEOWTYRKWJLKKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Apogossypol for Procurement: A Semi-Synthetic Pan-Bcl-2 Inhibitor with Defined Atropisomeric Profile


(S)-Apogossypol is the optically pure (S)-enantiomer (atropisomer) of Apogossypol, a semi-synthetic derivative of the natural product Gossypol [1]. Apogossypol is generated by eliminating the two reactive aldehyde groups present in Gossypol, yielding a compound that retains broad-spectrum antagonism against anti-apoptotic Bcl-2 family proteins including Bcl-2, Bcl-XL, Mcl-1, Bcl-W, and Bcl-B [2]. The (S)-enantiomer represents the atropisomerically resolved form of racemic (±)-Apogossypol, enabling stereochemically defined studies of Bcl-2 family inhibition and apoptosis induction [3].

Why (S)-Apogossypol Cannot Be Replaced by Racemic Apogossypol or Parent Gossypol in Critical Assays


Generic substitution of (S)-Apogossypol with racemic (±)-Apogossypol, parent Gossypol, or alternative Bcl-2 inhibitors is scientifically invalid for applications requiring defined stereochemistry, reduced toxicity, or pan-Bcl-2 inhibition. First, the (+) and (−) atropisomers of Apogossypol display differential proapoptotic activities [1]. Second, Gossypol carries two reactive aldehyde groups that confer significant hepatotoxicity and gastrointestinal toxicity not present in Apogossypol [2]. Third, selective Bcl-2 inhibitors such as Venetoclax (ABT-199) or ABT-737 lack activity against Mcl-1, whereas Apogossypol maintains pan-Bcl-2 inhibitory capacity, making it functionally non-interchangeable in systems where Mcl-1 mediates resistance [3]. Procurement of the defined (S)-enantiomer is therefore essential for experiments requiring reproducible stereochemical identity, attenuated toxicity, or broad-spectrum Bcl-2 family antagonism.

(S)-Apogossypol Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Gossypol and Key Analogs


Superior In Vivo Toxicity Profile: Apogossypol Tolerated at 2-4× Higher Doses Than Gossypol

Apogossypol demonstrates substantially reduced in vivo toxicity compared to its parent compound Gossypol. Daily oral dosing studies established that mice tolerate Apogossypol at doses 2–4 times higher than Gossypol, with the maximum tolerated dose (MTD) for Apogossypol reported as approximately 80 mg/kg/day compared to Gossypol's MTD [1]. At an equimolar oral dose of 120 μmol/kg administered 5 times weekly for 3 weeks, Apogossypol-treated mice exhibited 100% survival whereas Gossypol-treated mice showed significantly reduced survival [2]. Hepatotoxicity and gastrointestinal toxicity (intestinal edema and ileus) represented the major adverse activities of Gossypol, with Apogossypol described as far less toxic [3].

Bcl-2 family in vivo toxicology maximum tolerated dose hepatotoxicity

Improved Pharmacokinetics: Apogossypol Achieves 50–75% Higher AUC with Slower Clearance Than Gossypol

Apogossypol exhibits a superior pharmacokinetic profile compared to Gossypol, characterized by a slower clearance rate and larger area under the curve (AUC). Pharmacokinetic studies in mice following intravenous and oral administration demonstrated that Apogossypol achieves an AUC that is 50–75% higher than that of Gossypol at equimolar doses, a difference attributable principally to reduced clearance rate [1]. Both compounds exhibit similar oral bioavailability (10–13%) and comparable Cmax (10–20 μM) [2]. Apogossypol also demonstrated delayed Tmax (1 hour) and less distribution compared to Gossypol, along with better microsomal stability in human and mouse liver microsomal preparations [3].

pharmacokinetics AUC clearance oral bioavailability microsomal stability

Pan-Bcl-2 Inhibitory Profile: Apogossypol Targets Five Bcl-2 Family Members with IC50 Range 0.5–2 μM

Apogossypol functions as a broad-spectrum pan-Bcl-2 antagonist, competing with the BH3 peptide-binding sites on Bcl-2, Bcl-XL, Mcl-1, Bcl-W, and Bcl-B with IC50 values ranging from 0.5 to 2 μM, though it lacks activity against Bfl-1 [1]. This pan-inhibitory profile contrasts sharply with selective Bcl-2 inhibitors such as Venetoclax (ABT-199), which is highly selective for Bcl-2 but inactive against Bcl-XL and Mcl-1, and ABT-737, which inhibits Bcl-2, Bcl-XL, and Bcl-W but lacks activity against Mcl-1 . The (+)-Apogossypol enantiomer binds to Mcl-1, Bcl-2, and Bcl-xL with EC50 values of 2.6 μM, 2.8 μM, and 3.69 μM, respectively .

pan-Bcl-2 inhibitor Mcl-1 Bcl-xL Bcl-2 BH3 mimetic

In Vivo Tumor Growth Inhibition: Dose-Dependent Anti-Tumor Activity in Prostate Cancer Xenografts with Reduced Toxicity

Apogossypol demonstrates significant in vivo anti-tumor activity in prostate cancer models. In LNCaP prostate cancer xenograft studies, Apogossypol significantly inhibited tumor growth in a dose-dependent manner, with the in vivo efficacy accompanied by reduced toxicity compared to Gossypol [1]. Mechanistically, Apogossypol inhibited growth and proliferation of prostate cancer cells by downregulating Bcl-2 protein expression and activating caspase-3 and caspase-8 [2]. The compound exerted strong anti-tumor effects on LNCaP cells in vitro in a dose-dependent fashion as assessed by MTT and colony formation assays [3].

prostate cancer xenograft LNCaP in vivo efficacy tumor growth inhibition

Derivatization Value: Apogossypol Serves as Synthetic Precursor to Sabutoclax with 10-Fold Enhanced Potency

(S)-Apogossypol functions as a critical synthetic intermediate and scaffold for generating more potent pan-Bcl-2 inhibitors. The Apogossypol derivative Sabutoclax (BI-97C1), an optically pure compound derived from (S)-Apogossypol, exhibits substantially enhanced potency with IC50 values of 0.31 μM (Bcl-xL), 0.32 μM (Bcl-2), 0.20 μM (Mcl-1), and 0.62 μM (Bfl-1) . This represents an approximate 10-fold improvement in potency relative to the parent Apogossypol scaffold (IC50 range 0.5–2 μM) [1]. The structure-activity relationship demonstrates that Apogossypol serves as a privileged scaffold for further medicinal chemistry optimization, enabling the development of more potent pan-active inhibitors .

Sabutoclax BI-97C1 derivative potency improvement pan-Bcl-2

Validated Application Scenarios for (S)-Apogossypol Based on Quantitative Differentiation Evidence


In Vivo Studies Requiring Sustained Pan-Bcl-2 Inhibition with Reduced Hepatotoxicity

Investigators requiring sustained Bcl-2 family inhibition in murine models with minimal confounding organ toxicity should select Apogossypol over Gossypol. The compound's 2–4× higher MTD and superior survival outcomes at equimolar doses (120 μmol/kg) enable extended dosing regimens without the severe hepatotoxicity and gastrointestinal adverse events associated with Gossypol [1]. The 50–75% higher AUC further supports less frequent dosing schedules while maintaining target engagement.

Mechanistic Studies of Mcl-1-Mediated Resistance to Selective Bcl-2 Inhibitors

In cancer models where Mcl-1 upregulation confers resistance to selective Bcl-2 inhibitors (e.g., Venetoclax or ABT-737), Apogossypol serves as an essential tool compound due to its pan-inhibitory profile encompassing Mcl-1 (IC50 0.5–2 μM) [2]. This property makes Apogossypol uniquely suited for dissecting Mcl-1-dependent resistance mechanisms and validating the therapeutic rationale for pan-Bcl-2 inhibition in Mcl-1-overexpressing malignancies.

Medicinal Chemistry Programs Using Apogossypol as a Scaffold for Potency Optimization

Medicinal chemistry groups developing next-generation pan-Bcl-2 inhibitors should procure (S)-Apogossypol as a validated starting scaffold. The established synthetic route to Sabutoclax (BI-97C1) demonstrates that structural elaboration of the Apogossypol core can yield compounds with approximately 10-fold improved potency (IC50 0.20–0.62 μM) . The defined (S)-stereochemistry is essential for SAR studies and for generating optically pure derivatives with reproducible biological activity.

Prostate Cancer Xenograft Studies Evaluating Bcl-2-Directed Therapies

For in vivo evaluation of Bcl-2 inhibition in prostate cancer, Apogossypol offers validated efficacy in LNCaP xenograft models with dose-dependent tumor growth inhibition and a favorable toxicity profile [3]. The compound's demonstrated mechanism—downregulation of Bcl-2 protein expression and activation of caspase-3 and caspase-8—provides a well-characterized pharmacodynamic framework for interpreting in vivo outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Apogossypol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.